p-Tolylthiourea

概要

説明

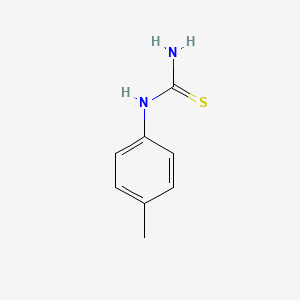

p-Tolylthiourea: is an organosulfur compound with the chemical formula C8H10N2S . It is a derivative of thiourea where one of the hydrogen atoms is replaced by a p-tolyl group. This compound is known for its diverse applications in organic synthesis and various industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: p-Tolylthiourea can be synthesized through the reaction of p-toluidine with carbon disulfide (CS2) in the presence of a base, followed by the addition of an acid to precipitate the product. Another method involves the reaction of p-toluidine with thiocyanate salts under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of p-toluidine with thiocyanate salts in a controlled environment to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

化学反応の分析

Cyclization Reactions

p-Tolylthiourea reacts with malonic acid in acetyl chloride-acetic acid to form thiobarbituric acids , which are precursors for pharmaceuticals and agrochemicals .

Example Reaction :

Conditions :

-

Solvent: Acetyl chloride-acetic acid (1:2 ratio)

-

Temperature: Room temperature

-

Reaction time: 2.5 hours

Characterization Data :

| Property | Value |

|---|---|

| Melting Point | 105–106°C |

| HPLC Purity (254 nm) | 99.9% |

| ¹H NMR (DMSO-d₆) | δ 10.2 (s, NH), 7.2 (d, Ar-H) |

Formation of Thiazoline Derivatives

This compound undergoes reactions with α-chloroacetoacetate to form thiazoline derivatives via intermediate oxathioles and isothiocyanates .

Mechanism :

-

Oxathiole Formation : Nucleophilic attack by thiourea on α-chloroacetoacetate.

-

Isothiocyanate Intermediate : Generated via elimination.

Key Observations :

Corrosion Inhibition

This compound exhibits 97.36% inhibition efficiency for cold-rolled steel in citric acid, outperforming other thioureas .

Adsorption Data :

| Parameter | Value |

|---|---|

| ΔG<sub>ads</sub> | -6.3 kcal/mol |

| Inhibition Type | Mixed (anodic/cathodic) |

| Langmuir Isotherm Fit | R² = 0.998 |

Molecular Dynamics Simulation :

Additional Reactions

科学的研究の応用

Corrosion Inhibition

Overview

p-Tolylthiourea has been extensively studied for its corrosion inhibition properties, particularly in acidic environments. Its effectiveness as an inhibitor for cold-rolled steel in citric acid solutions has been highlighted in recent research.

Case Study: Corrosion Inhibition Performance

A study investigated the inhibition efficiency of this compound compared to other thiourea derivatives. The results indicated that this compound exhibited the highest inhibition efficiency at 97.36%, outperforming other compounds such as 1,3-dimethylthiourea and N-ethylthiourea. The mechanism was identified as a mixed-type inhibition, effectively retarding both cathodic and anodic reactions on the metal surface. The adsorption of this compound followed the Langmuir isotherm model, indicating a strong interaction with the steel surface .

| Compound | Inhibition Efficiency (%) |

|---|---|

| This compound | 97.36 |

| 1,3-Dimethylthiourea | 85.12 |

| N-Ethylthiourea | 78.45 |

| Thiourea | 65.30 |

Pharmaceutical Applications

Anticancer Activity

Recent studies have explored the synthesis of thiourea derivatives, including this compound, for their potential anticancer properties. These compounds were tested against various cancer cell lines, revealing promising antiproliferative activities.

Case Study: Antiproliferative Effects

In a study evaluating new thiazolidinone/uracil derivatives synthesized from thioureas, including this compound, several compounds demonstrated significant antiproliferative activity with GI50 values ranging from 1.10 µM to 10.00 µM against different cancer cell lines (Panc-1, MCF-7, HT-29, and A-549). This suggests that this compound could serve as a scaffold for developing novel anticancer agents .

| Compound | GI50 (µM) |

|---|---|

| This compound | 1.10 - 10.00 |

| Compound A | 1.80 |

| Compound B | 2.50 |

Agricultural Chemistry

Use in Herbicides and Pesticides

this compound is also recognized for its role in agricultural applications as a component of herbicides and pesticides. Its chemical structure allows it to interact effectively with various biological targets.

Synthesis and Application

The synthesis of this compound derivatives has been linked to enhanced biological activities against pests and weeds due to the presence of multiple active sites within the molecule. Research indicates that these derivatives can inhibit specific enzymes vital for pest survival .

作用機序

The mechanism of action of p-tolylthiourea involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

類似化合物との比較

Thiourea: The parent compound of p-tolylthiourea, known for its use in organic synthesis and as a reagent in various chemical reactions.

N-ethylthiourea: A derivative of thiourea with an ethyl group, used in similar applications as this compound.

1,3-dimethylthiourea: Another derivative with two methyl groups, known for its use as a corrosion inhibitor.

Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain organic compounds and in applications where specific reactivity is required .

生物活性

p-Tolylthiourea (PTU) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological properties of PTU, focusing on its antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure

This compound has the chemical formula C₇H₈N₂S and is characterized by the presence of a thiourea functional group attached to a para-tolyl group. The structure can be represented as follows:

Antimicrobial Activity

PTU and its derivatives have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that thiourea derivatives exhibit notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 32 | |

| This compound | Antifungal | 64 | |

| Benzylthiourea | Antibacterial | 16 | |

| Cyclohexylthiourea | Antifungal | 128 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective against certain bacterial strains, although its antifungal activity is comparatively lower than some derivatives.

Anticancer Activity

Recent research has highlighted the potential of PTU as an anticancer agent. PTU has been evaluated for its inhibitory effects on various cancer cell lines, showcasing promising results.

Table 2: Anticancer Activity of this compound

The IC50 values indicate the concentration required to inhibit cell growth by 50%. PTU showed significant potency against breast cancer cell lines, suggesting its potential as a therapeutic agent.

The biological activity of PTU can be attributed to several mechanisms:

- Enzyme Inhibition : PTU has been shown to inhibit various enzymes such as protein tyrosine kinases and topoisomerases, which are crucial in cancer cell proliferation and survival .

- Lipophilicity : The lipophilic nature of PTU allows it to penetrate cellular membranes effectively, enhancing its bioactivity against microbial and cancer cells .

- Molecular Interactions : Studies suggest that PTU interacts with cellular targets through hydrogen bonding and hydrophobic interactions, influencing its biological efficacy .

Case Studies

- Antimicrobial Study : A study conducted on various thiourea derivatives, including PTU, revealed that compounds with higher lipophilicity exhibited better antimicrobial activity due to improved penetration into microbial cells .

- Anticancer Research : In a comparative study on the anticancer effects of PTU against breast cancer cell lines MDA-MB-231 and MCF-7, it was found that PTU induced apoptosis and inhibited cell cycle progression, demonstrating its potential as an anticancer agent .

特性

IUPAC Name |

(4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLFMCZPFIKKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211239 | |

| Record name | Urea, 2-thio-1-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-52-6 | |

| Record name | (4-Methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 2-thio-1-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Tolylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL946R8H7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of p-tolylthiourea, including its molecular formula, weight, and spectroscopic data?

A1: this compound (also known as 1-(4-methylphenyl)thiourea) has the molecular formula C8H10N2S. Its molecular weight is 166.24 g/mol.

Q2: How does this compound interact with metals, and what are the structural features of these complexes?

A2: this compound primarily acts as a sulfur-donor ligand in metal complexes. [, , , ] For instance, it can coordinate to tungsten carbonyl (W(CO)6) to form a monosubstituted complex [(this compound)W(CO)5]. [] In complexes with rhenium carbonyl, both terminal and bridging coordination modes through the sulfur atom have been observed. [] Interestingly, in a dirhenium complex, heating induces a rearrangement where the this compound bridges the two rhenium centers through the sulfur atom and the nitrogen of the tolyl group coordinates to rhenium. []

Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound or related thioureas?

A4: While the abstracts don't delve into specific SAR studies for this compound, research on the inhibition of mild steel dissolution by sulphuric acid using various substituted thioureas, including this compound, provides some insights. The study found that the inhibition effectiveness increased with the electron-donating ability of the substituent on the thiourea. [] This suggests that electronic properties of the substituent on the aromatic ring can influence the activity of this compound derivatives.

Q4: Are there any computational chemistry studies on this compound or its derivatives?

A7: Yes, a study employed density functional theory (DFT) calculations to investigate the geometry and electronic properties of several thiourea derivatives, including 1-benzoyl-3-p-tolylthiourea. [] The study compared experimental bond lengths and angles from XRD analysis with those obtained from DFT calculations. Additionally, it explored frontier molecular orbitals and molecular electrostatic potentials to understand reactivity and potential intermolecular interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。